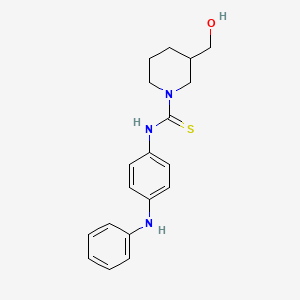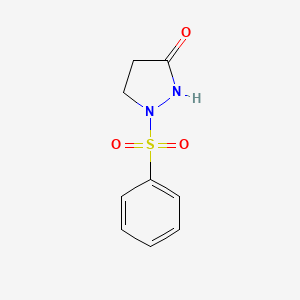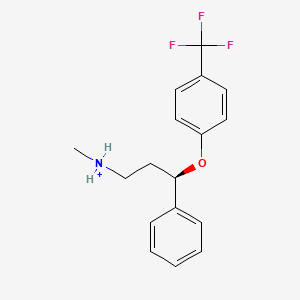
2-三氟乙酰苯酚
描述
2-Trifluoroacetylphenol is a chemical compound with the molecular formula C8H5F3O2 . It contains a total of 18 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of 2-Trifluoroacetylphenol involves complex chemical reactions. Theoretical and spectroscopic studies have been conducted to understand its molecular structure and hydrogen bonding . The studies utilized density functional theory (DFT) calculations and NMR, IR, and Raman spectroscopy techniques .Molecular Structure Analysis
The molecular structure of 2-Trifluoroacetylphenol has been studied extensively. It has been found that the compound has intramolecular hydrogen bonding and vibrational frequencies . The structure was investigated using density functional theory (DFT) calculations and NMR, IR, and Raman spectroscopy techniques .Chemical Reactions Analysis
The chemical reactions involving 2-Trifluoroacetylphenol are complex and involve multiple steps. Theoretical and spectroscopic studies have been conducted to understand these reactions . The studies utilized density functional theory (DFT) calculations and NMR, IR, and Raman spectroscopy techniques .Physical And Chemical Properties Analysis
2-Trifluoroacetylphenol has specific physical and chemical properties. It has a molecular structure that includes a total of 18 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 aromatic hydroxyl .科学研究应用
Palladium-Catalyzed Rearrangement of Glycal Trichloroacetimidates
2-Trifluoroacetylphenol is used as a ligand in the palladium-catalyzed rearrangement of glycal trichloroacetimidates . This process is crucial for the stereoselective synthesis of glycosyl ureas, which have applications in the field of aminoglycoside antibiotics . The cationic Pd(II)-L-4 (2-trifluoroacetylphenol) complex promotes alpha-selectivity .
Photochemistry and Photophysics
2-Trifluoroacetylphenol is also used in the field of photochemistry and photophysics . These fields study the interaction of light with chemical compounds and the resulting changes in their physical properties .
Synthesis of Imides
2-Trifluoroacetylphenol is used in the synthesis of imides . Imides are important in a variety of chemical reactions and have numerous applications in the pharmaceutical and polymer industries .
安全和危害
属性
IUPAC Name |
2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRXGWSUNPYCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375592 | |
| Record name | 2-Trifluoroacetylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoroacetylphenol | |
CAS RN |
25666-51-7 | |
| Record name | 2-Trifluoroacetylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25666-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula and molecular weight of 2-Trifluoroacetylphenol?
A1: 2-Trifluoroacetylphenol (C₈H₅F₃O₂) has a molecular weight of 190.11 g/mol. Its structure consists of a phenol ring with a trifluoroacetyl group (COCF₃) attached to the ortho position.
Q2: How does 2-Trifluoroacetylphenol react with phosphorus(III) derivatives?
A2: 2-Trifluoroacetylphenol exhibits diverse reactivity with phosphorus(III) compounds, leading to the formation of various cyclic phosphorous species. * It reacts with isocyanatophosphites to yield bicyclic compounds [, ].
* With phosphorus(III) chlorides, tricyclic phosphoranes are formed [, ]. * Interestingly, the reaction with trimethylphosphite yields a 1,2λ5σ4-oxaphosphol instead of the expected 3-hydroxy derivative [].
Q3: Can 2-Trifluoroacetylphenol act as a ligand in metal complexation?
A3: Yes, 2-Trifluoroacetylphenol can act as a bidentate ligand, coordinating through both the phenolic oxygen and the carbonyl oxygen of the trifluoroacetyl group. This ability allows the formation of metal chelates with beryllium []. Additionally, its ketimine derivatives can form chelates with copper and nickel [].
Q4: Does the introduction of a trifluoromethyl group in 2-Trifluoroacetylphenol influence the properties of its metal complexes?
A4: Yes, incorporating the trifluoromethyl group significantly impacts the thermal stability and volatility of the metal chelates formed with 2-Trifluoroacetylphenol and its ketimine derivatives. These properties are found to be substantially enhanced compared to analogous compounds without the trifluoromethyl substituent [].
Q5: Have there been any X-ray diffraction studies on compounds derived from 2-Trifluoroacetylphenol?
A5: Yes, X-ray diffraction studies have been crucial in elucidating the structures of several compounds derived from reactions of 2-Trifluoroacetylphenol. * The tricyclic phosphorane formed by the reaction of 2-trifluoroacetylphenol with methylphosphonous acid dichloride (MePC12) has been characterized using X-ray crystallography, confirming the presence of the tricyclic system []. * Similarly, the crystal structure of dimethyl [2,2,2-trifluoro-1-(2-hydroxyphenyl)ethyl]phosphonate, obtained from the hydrolysis of a 2-trifluoroacetylphenol derivative, has also been determined [].
Q6: Are there any computational studies on 2-Trifluoroacetylphenol?
A6: While specific QSAR models or detailed computational studies are not directly mentioned in the provided abstracts, theoretical studies combined with spectroscopic data have been used to investigate the molecular structure and hydrogen bonding characteristics of 2-Trifluoroacetylphenol [].
Q7: What is a notable application of 2-Trifluoroacetylphenol in organic synthesis?
A7: 2-Trifluoroacetylphenol serves as a key starting material in the synthesis of chiral 4H-chromenes bearing a trifluoromethylated quaternary carbon center. This synthesis utilizes an enantioselective organocatalyzed oxa-Michael-aldol cascade reaction between 2-trifluoroacetylphenols and alkynals [].
Q8: Can 2-Trifluoroacetylphenol be used in carbohydrate chemistry?
A8: Yes, 2-Trifluoroacetylphenol plays a significant role as a ligand for Palladium(II) catalysts used in the stereoselective synthesis of glycosyl ureas []. The choice of the Palladium(II)-ligand complex, with 2-trifluoroacetylphenol or its derivative 4-chloro-2-trifluoroacetylphenol, dictates the α- or β-selectivity at the anomeric carbon of the resulting N-glycosyl trichloroacetamides. These intermediates are then further reacted with various nitrogen nucleophiles to yield the desired glycosyl ureas [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)

![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)
![2-(4-chlorophenyl)-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]acetamide](/img/structure/B1224591.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B1224594.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)


![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)